5-(Prop-1-en-2-yl)-3-(p-tolyl)-1,2,4-oxadiazole

Aqueous solubility Bioavailability prediction Assay compatibility

5-(Prop-1-en-2-yl)-3-(p-tolyl)-1,2,4-oxadiazole (CAS 1033201-98-7, molecular formula C₁₂H₁₂N₂O, MW 200.24 g/mol) is a 3,5-disubstituted 1,2,4-oxadiazole heterocycle. It features a p-tolyl group at position 3 and an isopropenyl (prop-1-en-2-yl) substituent at position The 1,2,4-oxadiazole scaffold is recognized in medicinal chemistry as a privileged bioisostere for ester and amide functionalities, conferring enhanced metabolic stability and modulated target selectivity.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
CAS No. 1033201-98-7
Cat. No. B1487525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Prop-1-en-2-yl)-3-(p-tolyl)-1,2,4-oxadiazole
CAS1033201-98-7
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NOC(=N2)C(=C)C
InChIInChI=1S/C12H12N2O/c1-8(2)12-13-11(14-15-12)10-6-4-9(3)5-7-10/h4-7H,1H2,2-3H3
InChIKeyVRLQLXMFQOXEAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Prop-1-en-2-yl)-3-(p-tolyl)-1,2,4-oxadiazole (CAS 1033201-98-7): Procurement-Grade Physicochemical and Scaffold Profile


5-(Prop-1-en-2-yl)-3-(p-tolyl)-1,2,4-oxadiazole (CAS 1033201-98-7, molecular formula C₁₂H₁₂N₂O, MW 200.24 g/mol) is a 3,5-disubstituted 1,2,4-oxadiazole heterocycle. It features a p-tolyl group at position 3 and an isopropenyl (prop-1-en-2-yl) substituent at position 5. The 1,2,4-oxadiazole scaffold is recognized in medicinal chemistry as a privileged bioisostere for ester and amide functionalities, conferring enhanced metabolic stability and modulated target selectivity [1]. This compound is commercially available at purities ≥95% (typically 95–98%) from multiple vendors for research use . Predicted aqueous solubility is 0.088 g/L (25 °C, ACD/Labs computed), with a predicted density of 1.076 ± 0.06 g/cm³ (20 °C) .

Why 5-(Prop-1-en-2-yl)-3-(p-tolyl)-1,2,4-oxadiazole Cannot Be Interchanged with Common In-Class 1,2,4-Oxadiazole Analogs


Within the 3,5-disubstituted 1,2,4-oxadiazole family, seemingly minor substituent variations produce quantifiable differences in physicochemical properties that directly affect downstream experimental compatibility. The isopropenyl group at position 5 distinguishes this compound from saturated alkyl analogs (e.g., 5-isopropyl or 5-methyl derivatives) by introducing a reactive terminal alkene that enables further functionalization via radical addition, epoxidation, or cross-coupling chemistries not possible with fully saturated congeners [1]. Additionally, the electron-donating p-tolyl substituent at position 3 yields markedly different solubility and density profiles compared to electron-withdrawing aryl analogs such as the 4-nitrophenyl variant . Generic substitution within this scaffold family without accounting for these measurable property differences risks altered reactivity, incompatible solubility in assay media, or divergent molecular packing in solid-state applications.

Quantitative Differentiation Evidence for 5-(Prop-1-en-2-yl)-3-(p-tolyl)-1,2,4-oxadiazole Against Closest Analogs


Aqueous Solubility Advantage of 52% Over the 4-Nitrophenyl Analog at Position 3

The target compound exhibits a predicted aqueous solubility of 0.088 g/L at 25 °C, compared with 0.058 g/L for the direct position-3 analog 3-(4-nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole (CAS 1033202-00-4) . Both values are computed using ACD/Labs V11.02 under identical conditions, enabling cross-study comparability. The 52% higher solubility of the p-tolyl derivative is attributable to the electron-donating methyl group versus the strongly electron-withdrawing nitro group, which reduces crystal lattice energy in the p-tolyl compound.

Aqueous solubility Bioavailability prediction Assay compatibility

Density Differential of 15% Lower Than 4-Nitrophenyl Analog Indicating Distinct Molecular Packing

The target compound has a predicted density of 1.076 ± 0.06 g/cm³ at 20 °C, whereas the 4-nitrophenyl analog at position 3 (CAS 1033202-00-4) has a predicted density of 1.273 ± 0.06 g/cm³ . This ~15% lower density reflects reduced intermolecular packing efficiency due to the absence of strong nitro-group-mediated dipole-dipole interactions present in the comparator. Both values are computed under identical conditions (ACD/Labs V11.02, 20 °C, 760 torr).

Solid-state properties Crystal engineering Formulation development

Unique Terminal Alkene Reactivity at Position 5 Not Available in Saturated 5-Isopropyl and 5-Methyl Analogs

The isopropenyl (prop-1-en-2-yl) substituent at position 5 provides a terminal alkene (C=CH₂) that is absent in the saturated isosteric analog 5-isopropyl-3-(p-tolyl)-1,2,4-oxadiazole (CAS 186907-72-2) and the smaller 5-methyl-3-(p-tolyl)-1,2,4-oxadiazole . This alkene enables thiol-ene click chemistry, epoxidation, hydroboration, and radical-mediated addition reactions that are entirely precluded in the saturated congeners. Microwave-assisted synthetic routes to this class of 1,2,4-oxadiazoles from amidoximes and isopropenyl acetate have been demonstrated, confirming the stability of the isopropenyl group under cyclization conditions [1]. No direct quantitative reactivity comparison has been published for this specific compound; this differentiation is based on established organic chemistry principles for terminal alkenes.

Synthetic handle Click chemistry Late-stage functionalization

1,2,4-Oxadiazole Scaffold Confers Documented Bioisosteric Stability Advantage Over Ester and Amide Bioisosteres

The 1,2,4-oxadiazole ring system is well-established as a bioisostere for ester and amide functionalities, providing enhanced metabolic stability against hydrolytic enzymes compared to the parent ester/amide motifs [1][2]. Comprehensive reviews document that 1,2,4-oxadiazole-containing drug candidates consistently demonstrate improved pharmacokinetic profiles, with the heterocycle resisting esterase- and amidase-mediated cleavage that typically limits the half-life of ester- and amide-containing compounds [1]. This class-level property is conferred by the 1,2,4-oxadiazole core itself and is independent of the 3-aryl and 5-alkenyl substitution pattern present in the target compound. No direct comparative metabolic stability data are available for this specific derivative against close oxadiazole analogs.

Metabolic stability Bioisosterism Drug design

Validated Application Scenarios for 5-(Prop-1-en-2-yl)-3-(p-tolyl)-1,2,4-oxadiazole (CAS 1033201-98-7) in Scientific and Industrial Research


Medicinal Chemistry Library Diversification via Terminal Alkene Functionalization

The isopropenyl group at position 5 provides a chemically addressable alkene handle for thiol-ene click chemistry, enabling rapid construction of compound libraries through late-stage diversification [1]. This capability is absent in saturated 5-alkyl 1,2,4-oxadiazole analogs (e.g., 5-isopropyl or 5-methyl derivatives). The 1,2,4-oxadiazole core additionally confers the documented bioisosteric advantage of metabolic stability over ester/amide linkages, making diversified products suitable for medicinal chemistry hit-to-lead campaigns [2]. The predicted aqueous solubility of 0.088 g/L supports standard DMSO-based screening workflows .

Material Science Applications Requiring Moderate Density and Specific Electronic Character

With a predicted density of 1.076 g/cm³—approximately 15% lower than the 4-nitrophenyl analog at 1.273 g/cm³—this compound may serve in organic electronic or optoelectronic material applications where reduced molecular packing density and the electron-donating character of the p-tolyl group are desirable [1][2]. 1,2,4-Oxadiazole derivatives have been patented for use in organic electroluminescent (EL) elements as electron-transport materials with high emission intensity and stabilized film-forming properties . The isopropenyl group offers potential for thermal or photo-initiated cross-linking in thin-film device fabrication.

Biochemical Assay Development Requiring Controlled Solubility Without Strong Chromophores

The target compound's predicted aqueous solubility of 0.088 g/L provides a 52% improvement over the 4-nitrophenyl analog (0.058 g/L), which is advantageous for biochemical assay formats where limited solubility can restrict the testable concentration range [1][2]. Unlike the 4-nitrophenyl comparator, the p-tolyl substituent avoids a strong UV-visible chromophore (nitro group) that can interfere with fluorescence-based or absorbance-based detection methods, reducing the risk of optical artifacts in high-throughput screening.

Synthetic Methodology Development Leveraging Microwave-Assisted Oxadiazole Cyclization

Microwave-assisted one-pot synthesis of 1,2,4-oxadiazoles from amidoximes and isopropenyl acetate has been established as an efficient, green chemistry-compatible route to this compound class [1]. The compound serves as a reference substrate for developing and benchmarking new synthetic methodologies targeting 3,5-disubstituted 1,2,4-oxadiazoles with alkenyl functionality, where the stability of the isopropenyl group under cyclization conditions represents a key synthetic validation parameter.

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